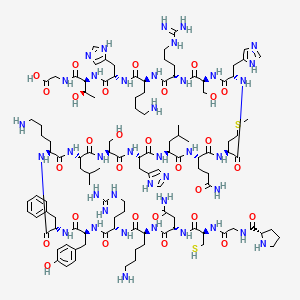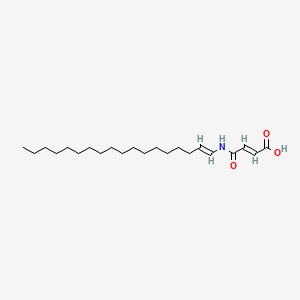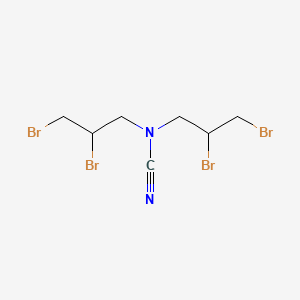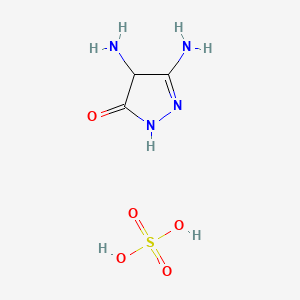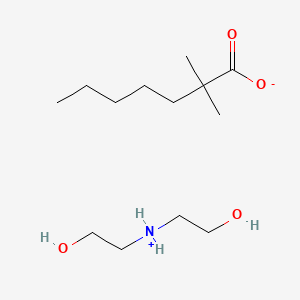![molecular formula C16H20N2 B12659720 2-[(4-Aminophenyl)methyl]-6-isopropylaniline CAS No. 93859-46-2](/img/structure/B12659720.png)
2-[(4-Aminophenyl)methyl]-6-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminophenyl)methyl]-6-isopropylaniline is an organic compound with a complex structure that includes both aniline and benzylamine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives react with benzyl halides in the presence of a Lewis acid catalyst . Another method includes the use of Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halogenated aniline derivatives under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of advanced catalysts and controlled environments to minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Aminophenyl)methyl]-6-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Applications De Recherche Scientifique
2-[(4-Aminophenyl)methyl]-6-isopropylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline involves its interaction with biological membranes and enzymes. It can disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Aminophenyl)methyl]aniline
- 6-Isopropylaniline
- 4-Aminobenzylamine
Uniqueness
2-[(4-Aminophenyl)methyl]-6-isopropylaniline is unique due to its dual functionality, combining both aniline and benzylamine groups.
Propriétés
Numéro CAS |
93859-46-2 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)methyl]-6-propan-2-ylaniline |
InChI |
InChI=1S/C16H20N2/c1-11(2)15-5-3-4-13(16(15)18)10-12-6-8-14(17)9-7-12/h3-9,11H,10,17-18H2,1-2H3 |
Clé InChI |
YBTTVZHASQQHTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1N)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


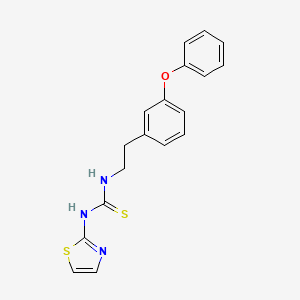
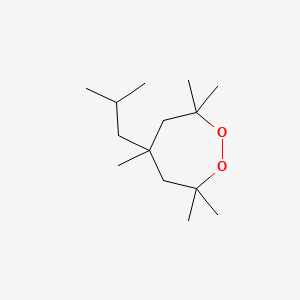
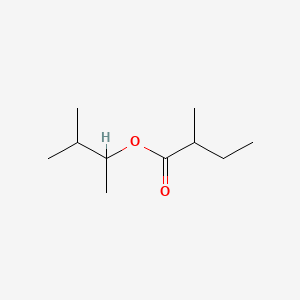

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
